molecular formula C11H10O4S B11868246 4-Methoxynaphthalene-1-sulfonic acid CAS No. 84473-60-9

4-Methoxynaphthalene-1-sulfonic acid

Cat. No.: B11868246
CAS No.: 84473-60-9
M. Wt: 238.26 g/mol
InChI Key: NPLRGULPDAYSHW-UHFFFAOYSA-N
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Description

4-Methoxynaphthalene-1-sulfonic acid is an organic compound with the molecular formula C11H10O4S. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 4-position and a sulfonic acid group at the 1-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxynaphthalene-1-sulfonic acid typically involves the sulfonation of 4-methoxynaphthalene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions usually include elevated temperatures to facilitate the sulfonation process.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The sulfonation reaction is carefully monitored to prevent over-sulfonation and to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution can produce various functionalized naphthalene compounds.

Scientific Research Applications

4-Methoxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is employed in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The methoxy group also plays a role in modulating the compound’s properties and behavior in different environments.

Comparison with Similar Compounds

  • 4-Hydroxy-1-naphthalenesulfonic acid
  • 5-Hydroxy-1-naphthalenesulfonic acid
  • 6-Nitro-1-naphthalenesulfonic acid

Comparison: Compared to these similar compounds, 4-Methoxynaphthalene-1-sulfonic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other naphthalenesulfonic acid derivatives may not be as effective.

Properties

CAS No.

84473-60-9

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

IUPAC Name

4-methoxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C11H10O4S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,12,13,14)

InChI Key

NPLRGULPDAYSHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)O

Origin of Product

United States

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